molecular formula C18H10O7 B1682209 Versicolorin A CAS No. 6807-96-1

Versicolorin A

Cat. No.: B1682209
CAS No.: 6807-96-1
M. Wt: 338.3 g/mol
InChI Key: SJNDYXPJRUTLNW-UHFFFAOYSA-N
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Description

Versicolorin A is a naturally occurring mycotoxin produced by the fungus Aspergillus versicolor. It is an anthraquinone derivative and serves as a precursor in the biosynthesis of aflatoxins, which are potent carcinogens. This compound is known for its genotoxic and cytotoxic properties, making it a compound of significant interest in toxicology and environmental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Versicolorin A can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydrogenation of this compound trimethyl ether to a dihydro-derivative, followed by oxidation to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus versicolor under controlled conditions. The mycelium of the fungus is harvested, and this compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Versicolorin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Versicolorin A exerts its effects primarily through its genotoxic and cytotoxic properties. It enhances the genotoxicity of aflatoxin B1 by inducing the transactivation of the aryl hydrocarbon receptor (AhR) in human liver cells. This leads to the formation of DNA adducts and subsequent DNA damage . The compound also interferes with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Versicolorin A is structurally similar to other mycotoxins, such as:

Uniqueness: this compound is unique due to its specific role as a precursor in the biosynthesis of aflatoxins. Its structural features, including the anthraquinone core and hydroxyl groups, contribute to its distinct chemical behavior and biological activity .

Properties

CAS No.

6807-96-1

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

IUPAC Name

2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione

InChI

InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H

InChI Key

SJNDYXPJRUTLNW-UHFFFAOYSA-N

SMILES

C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomeric SMILES

C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Canonical SMILES

C1=COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Versicolorin A;  Versicolorin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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